molecular formula C8H9IN4 B11836818 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11836818
M. Wt: 288.09 g/mol
InChI Key: LHGYVQCEDVAAKG-UHFFFAOYSA-N
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Description

5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 2nd and 7th positions of the pyrrolo[2,3-d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the iodination of a precursor pyrrolopyrimidine compound. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrrolopyrimidines, oxo derivatives, and reduced forms of the compound.

Scientific Research Applications

5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the function of specific proteins or nucleic acids.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrrolopyrimidine ring system play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom and the two methyl groups at specific positions in 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine imparts unique chemical and biological properties to the compound. These structural features enhance its binding affinity to specific molecular targets and its stability under various conditions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H9IN4

Molecular Weight

288.09 g/mol

IUPAC Name

5-iodo-2,7-dimethylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C8H9IN4/c1-4-11-7(10)6-5(9)3-13(2)8(6)12-4/h3H,1-2H3,(H2,10,11,12)

InChI Key

LHGYVQCEDVAAKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C(=CN(C2=N1)C)I)N

Origin of Product

United States

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